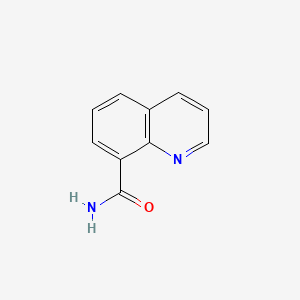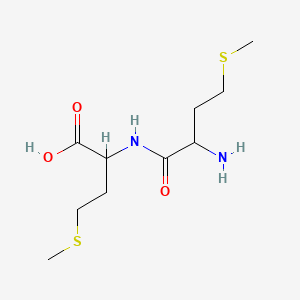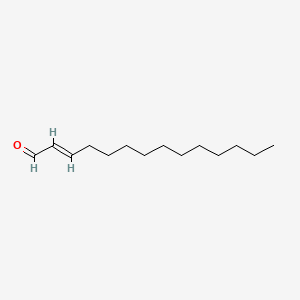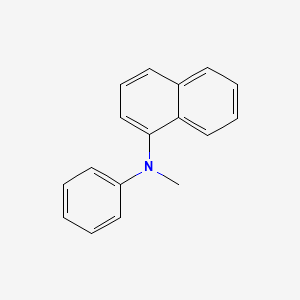
Quinoline-8-carboxamide
概要
説明
キノリン-8-カルボキサミドは、複素環式芳香族有機化合物であるキノリンの誘導体です。キノリン自身は、ベンゼン環とピリジン環が融合して構成されています。
製法
合成経路と反応条件
キノリン-8-カルボキサミドの合成は、様々な方法によって達成できます。一般的な方法の1つは、特定の条件下でキノリンとカルボン酸誘導体を反応させることです。 例えば、Gould-Jacob合成とFriedländer合成のプロトコルは、キノリン骨格を構築するためのよく知られた方法です 。 遷移金属触媒反応、金属フリーイオン液体媒介反応、グリーン反応プロトコルも、キノリン誘導体を合成するために用いられています .
工業的生産方法
キノリン-8-カルボキサミドの工業的生産は、通常、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成を行います。 連続フロー反応器と自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応解析
反応の種類
キノリン-8-カルボキサミドは、様々な化学反応を起こします。これらには、以下が含まれます。
酸化: この反応は、分子に酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、水素原子を導入したりすることができます。
置換: この反応は、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、キノリン-8-カルボキサミドの酸化は、キノリン-8-カルボン酸を生成する可能性があります。一方、還元は、異なる官能基を持つキノリン-8-カルボキサミド誘導体を生成する可能性があります .
科学研究への応用
キノリン-8-カルボキサミドは、幅広い科学研究に利用されています。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗増殖剤としての可能性を示しており、癌細胞の増殖を阻害します.
作用機序
キノリン-8-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用に関与しています。 例えば、細胞の生存と増殖の重要な調節因子であるタンパク質キナーゼを阻害することができます 。 この阻害は、抗アポトーシスタンパク質のダウンレギュレーションとプロアポトーシスタンパク質のアップレギュレーションにつながり、最終的に癌細胞における細胞死を誘導します .
類似化合物の比較
キノリン-8-カルボキサミドは、以下のような他の類似化合物と比較することができます。
キノリン-2-カルボキサミド: 抗結核活性を有する可能性のある別のキノリン誘導体です.
キノリン-4-カルボキサミド: 抗炎症作用で知られています.
キノリン-6-カルボキサミド: 抗ウイルス剤としての可能性が調査されています.
キノリン-8-カルボキサミドは、タンパク質キナーゼとの特異的な相互作用と、抗増殖剤としての可能性により、ユニークな化合物です .
生化学分析
Biochemical Properties
Quinoline-8-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been found to exhibit anti-proliferative activities, potentially acting as an inhibitor of protein kinases (PKs), which are key regulators of cell survival and proliferation . The compound’s interaction with these biomolecules can influence biochemical reactions, leading to changes in cell function .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to exhibit good anti-proliferative activities against several cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The compound influences cell function by potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that the compound exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . For instance, it has been found to potentially inhibit Pim-1 kinase, a type of protein kinase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on the compound’s stability, degradation, and long-term effects on cellular function is limited, studies have shown that certain derivatives of the compound exhibit selective cytotoxic effects .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have been studied. For instance, laquinimod, a quinoline-3-carboxamide derivative, has been shown to have effects that vary with different dosages in animal models .
Metabolic Pathways
Given its potential role as a protein kinase inhibitor, it may interact with enzymes or cofactors involved in various metabolic pathways .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited. Given its biochemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-8-carboxamide can be achieved through various methods. One common approach involves the reaction of quinoline with carboxylic acid derivatives under specific conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known methods for constructing the quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-8-carboxylic acid, while reduction can produce this compound derivatives with different functional groups .
科学的研究の応用
Quinoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anti-proliferative agent, inhibiting the growth of cancer cells.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
Quinoline-8-carboxamide can be compared with other similar compounds, such as:
Quinoline-2-carboxamide: Another quinoline derivative with potential anti-tubercular activity.
Quinoline-4-carboxamide: Known for its anti-inflammatory properties.
Quinoline-6-carboxamide: Investigated for its potential as an antiviral agent.
This compound is unique due to its specific interactions with protein kinases and its potential as an anti-proliferative agent .
特性
IUPAC Name |
quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204243 | |
| Record name | 8-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55706-61-1 | |
| Record name | 8-Quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)
![Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)-](/img/structure/B1604767.png)
![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)







